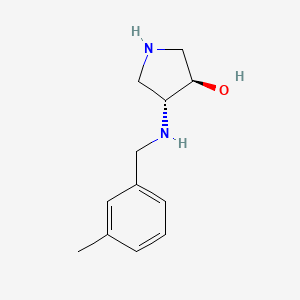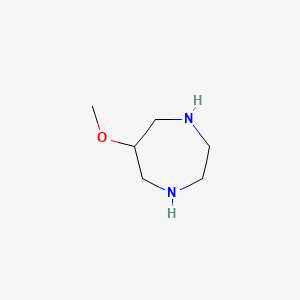
6-Methoxy-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1,4-diazepane is a heterocyclic organic compound with the molecular formula C6H14N2O It is a derivative of diazepane, characterized by the presence of a methoxy group (-OCH3) attached to the sixth carbon atom of the diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-(2-methoxyethyl)ethylenediamine under acidic conditions. The reaction proceeds as follows:
Starting Material: N-(2-methoxyethyl)ethylenediamine
Reaction Conditions: Acidic medium, typically using hydrochloric acid (HCl)
Cyclization: The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, leading to higher purity and consistency in the final product. The use of automated systems also reduces the risk of human error and increases scalability.
化学反应分析
Types of Reactions
6-Methoxy-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 6-hydroxy-1,4-diazepane.
Reduction: Reduction of the diazepane ring can lead to the formation of partially or fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-Hydroxy-1,4-diazepane
Reduction: Saturated diazepane derivatives
Substitution: Various substituted diazepane derivatives, depending on the substituent introduced.
科学研究应用
6-Methoxy-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 6-Methoxy-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The diazepane ring structure allows for conformational flexibility, enabling the compound to adopt various binding modes.
相似化合物的比较
Similar Compounds
1,4-Diazepane: The parent compound without the methoxy group.
6-Hydroxy-1,4-diazepane: An oxidized derivative with a hydroxyl group.
6-Chloro-1,4-diazepane: A halogenated derivative with a chlorine atom.
Uniqueness
6-Methoxy-1,4-diazepane is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable scaffold for the design of novel molecules with specific biological or chemical properties.
属性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC 名称 |
6-methoxy-1,4-diazepane |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 |
InChI 键 |
MZLRLEGPIKZPLU-UHFFFAOYSA-N |
规范 SMILES |
COC1CNCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359061.png)
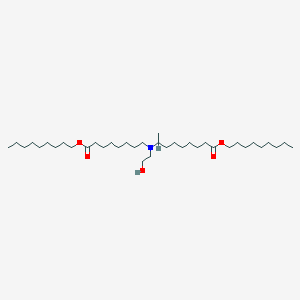

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359079.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide](/img/structure/B13359084.png)
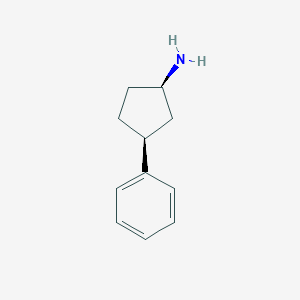


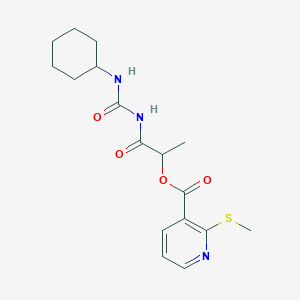
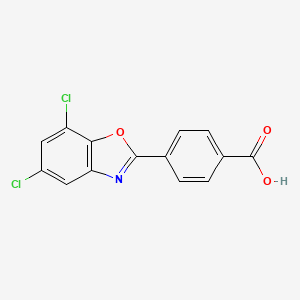
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359111.png)
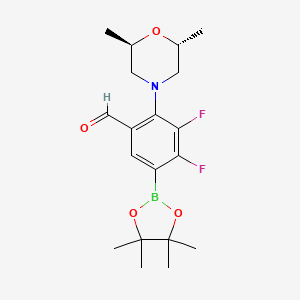
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359148.png)
